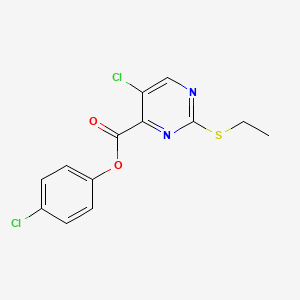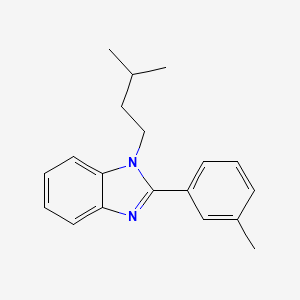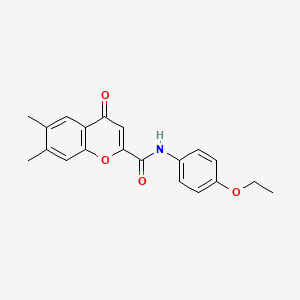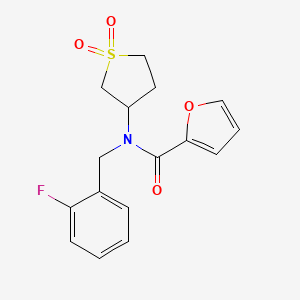![molecular formula C17H18ClN3O2 B11401467 5-(2-chlorophenyl)-6-isopropyl-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11401467.png)
5-(2-chlorophenyl)-6-isopropyl-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the chlorophenyl group and the pyrimidine ring system suggests that it may exhibit significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chlorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines with formamide derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.
Cyclization: The final step involves cyclization to form the pyrrolo[3,4-d]pyrimidine core, which can be facilitated by heating or using specific catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes:
Catalysis: Using metal catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activities.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: Due to its potential pharmacological properties, it is explored as a lead compound in drug development for treating various diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group and the pyrimidine ring are crucial for binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Pyrrolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group attached to different heterocyclic systems.
Uniqueness:
Structural Features: The combination of the chlorophenyl group and the pyrrolo[3,4-d]pyrimidine core is unique, providing distinct pharmacological properties.
Biological Activity: The specific arrangement of functional groups contributes to its unique biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of 5-(2-chlorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H18ClN3O2 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1,3-dimethyl-6-propan-2-ylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18ClN3O2/c1-10(2)21-9-13-14(16(22)20(4)17(23)19(13)3)15(21)11-7-5-6-8-12(11)18/h5-10H,1-4H3 |
InChI Key |
QDJMIWBDCCRJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C(=C1C3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11401395.png)
![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11401396.png)
![Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11401401.png)
![5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11401407.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B11401408.png)
![8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11401413.png)





![12-chloro-3-[2-(4-methoxyphenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11401461.png)
![5-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11401464.png)

